molecular formula C9H9ClN2O3S B1532461 ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride CAS No. 1185295-18-4

ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride

Cat. No.: B1532461
CAS No.: 1185295-18-4
M. Wt: 260.7 g/mol
InChI Key: JHPMDNVLECWGDG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol. This compound belongs to the class of thiazolopyrimidines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a three-component condensation reaction involving ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes. The reaction is typically carried out in isopropyl alcohol at 20°C under ultrasonic activation. The choice of substituents on the aldehyde component influences the final product, leading to the formation of different derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride may involve scaling up the laboratory procedure, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

Chemistry: Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule in various biological assays, contributing to the development of new therapeutic agents.

Medicine: Thiazolopyrimidines, including this compound, have been investigated for their antiviral, antibacterial, and anticancer properties. They are being explored as potential candidates for drug development.

Industry: The compound's unique chemical properties make it useful in material science, particularly in the design of new polymers and coatings.

Comparison with Similar Compounds

  • Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate

Uniqueness: Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the oxo group at the 5-position and the hydrochloride salt form. These features contribute to its distinct chemical reactivity and biological activity compared to other thiazolopyrimidines.

Properties

IUPAC Name

ethyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S.ClH/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMDNVLECWGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-18-4
Record name 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride

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